molecular formula C13H21NO5 B2825136 rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid CAS No. 2470279-59-3

rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid

Cat. No. B2825136
CAS RN: 2470279-59-3
M. Wt: 271.313
InChI Key: HBDBCTHLDTVLBJ-ZANVPECISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid” is a type of tert-butyloxycarbonyl-protected amino acid . It’s a room-temperature ionic liquid derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .


Synthesis Analysis

The synthesis of this compound involves the use of amino acid ionic liquids (AAILs) for organic synthesis . Care should be taken when using AAILs because of their multiple reactive groups . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .


Chemical Reactions Analysis

The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.29 . It’s a solid at room temperature . The compound should be stored sealed in a dry place at 2-8°C . No boiling point data is available .

Scientific Research Applications

Carboxylic Acids in Biological Systems

Research on carboxylic acids, including derivatives similar to the compound you mentioned, often explores their biochemical and physiological roles. For example, short-chain carboxylic acids like acetate, propionate, and butyrate are produced by colonic bacteria during the fermentation of undigested carbohydrates. These molecules have been implicated in various health-related processes, including modulating oxidative stress in the colonic mucosa of healthy humans, suggesting a protective role against colonic diseases (Hamer et al., 2009)[https://consensus.app/papers/butyrate-modulates-stress-mucosa-humans-hamer/6b5acd1c980059fe89bd6634715db44c/?utm_source=chatgpt].

Therapeutic Uses and Potential

Compounds structurally related to carboxylic acids are explored for their therapeutic potentials. For instance, retinoic acid, a derivative of vitamin A, has been extensively studied for its role in treating acute promyelocytic leukemia (APL), demonstrating the clinical utility of carboxylic acid derivatives in specific therapeutic contexts (Adès et al., 2008)[https://consensus.app/papers/treatment-newly-diagnosed-leukemia-comparison-adès/cc8ebe076d115160bf24c00c99203748/?utm_source=chatgpt].

Biochemical Interactions and Effects

The interactions and effects of carboxylic acids and their derivatives on biological systems are a significant area of research. Studies have investigated how these compounds affect cellular processes, such as the keratolytic properties of benzoyl peroxide and retinoic acid, which are used in treating skin conditions like acne (Waller et al., 2006)[https://consensus.app/papers/keratolytic-properties-benzoyl-peroxide-retinoic-acid-waller/a57ddb77ce125b0e97aeb99b51a77859/?utm_source=chatgpt]. This research underscores the broad applicability of carboxylic acid derivatives in modulating physiological responses and treating diseases.

properties

IUPAC Name

(4aS,7aR)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9-13(8-14,10(15)16)5-4-6-18-9/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDBCTHLDTVLBJ-ZANVPECISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)(CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@](C1)(CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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